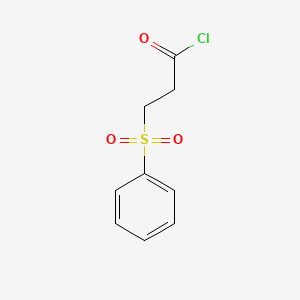

3-(Phenylsulfonyl)propanoyl chloride

Vue d'ensemble

Description

3-(Phenylsulfonyl)propanoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃S. It is a derivative of propanoyl chloride, where a phenylsulfonyl group is attached to the third carbon of the propanoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Phenylsulfonyl)propanoyl chloride can be synthesized through the reaction of 3-(phenylsulfonyl)propanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:

C9H10O4S+SOCl2→C9H9ClO3S+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to 3-(phenylsulfonyl)propanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to 3-(phenylsulfonyl)propanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Substitution: Corresponding amides, esters, or thioesters.

Reduction: 3-(Phenylsulfonyl)propanol.

Oxidation: 3-(Phenylsulfonyl)propanoic acid.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Phenylsulfonyl)propanoyl chloride serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable due to its reactive acyl chloride functional group, which allows for nucleophilic substitution reactions. The compound can react with various nucleophiles such as amines, alcohols, and thiols to form amides and esters, making it instrumental in the development of diverse chemical entities.

Reactions and Mechanisms

The compound undergoes several types of reactions:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine).

- Reduction Reactions: It can be reduced to 3-(phenylsulfonyl)propanol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The compound can also be oxidized to 3-(phenylsulfonyl)propanoic acid using agents like potassium permanganate.

Biological Applications

Modification of Biomolecules

In biological research, this compound is utilized for modifying biomolecules to study various biological pathways. Its ability to introduce sulfonyl groups into biomolecules aids researchers in understanding protein interactions and enzymatic processes.

Case Studies

One notable application involves the synthesis of 3-acylcoumarins using this compound as a precursor. These compounds exhibit photochromic properties and have been evaluated for their ability to sense acetate ions selectively through fluorescence emission spectroscopy. This application highlights the compound's potential in developing sensors for biological analytes .

Pharmaceutical Applications

Building Block for Pharmaceuticals

this compound is extensively employed as a building block in the synthesis of pharmaceutical compounds. Its reactivity facilitates the creation of various drug candidates that may target specific biological pathways or diseases.

Synthesis of Covalent Inhibitors

Recent studies have explored its use in designing targeted anticancer drugs. By modifying specific residues in target proteins, researchers aim to create compounds that covalently bond with active sites, enhancing therapeutic efficacy. This approach exemplifies how this compound can contribute to innovative drug design strategies .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its properties enable the synthesis of high-performance materials used in various applications, from coatings to pharmaceuticals.

Summary Table of Applications

| Application Area | Specific Uses | Example Cases/Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Nucleophilic substitution reactions |

| Biological Research | Modification of biomolecules | Synthesis of 3-acylcoumarins for acetate sensing |

| Pharmaceuticals | Building block for drug synthesis | Targeted anticancer drugs as covalent inhibitors |

| Industrial Chemicals | Production of specialty chemicals | High-performance materials |

Mécanisme D'action

The mechanism of action of 3-(Phenylsulfonyl)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce the phenylsulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

- 3-(Phenylsulfonyl)propanoic acid

- 3-(Phenylsulfonyl)propanol

- 3-(Phenylsulfonyl)propylamine

Comparison: 3-(Phenylsulfonyl)propanoyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers a more reactive site for nucleophilic substitution, which is not as readily available in the acid, alcohol, or amine derivatives .

Activité Biologique

3-(Phenylsulfonyl)propanoyl chloride, with the chemical formula C₉H₉ClO₃S and CAS number 3445-53-2, is a sulfonyl chloride compound that has garnered interest in biological and chemical research due to its unique reactivity and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound features a sulfonyl group (–SO₂) linked to a propanoyl chloride moiety, which enhances its reactivity, particularly in nucleophilic substitution reactions. Its molecular weight is approximately 232.68 g/mol. The structure allows for interactions with various biological molecules, making it a useful intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to modify proteins and other biomolecules through nucleophilic substitution reactions. This mechanism can lead to:

- Covalent Modification : The compound can react with thiol groups in cysteine residues of proteins, altering their activity and function.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, affecting cellular signaling pathways and metabolic processes.

Cellular Effects

Research indicates that this compound influences several cellular processes, including:

- Cell Signaling : Modulation of key signaling proteins such as kinases and phosphatases.

- Gene Expression : Interaction with transcription factors that can alter gene expression profiles.

- Metabolic Pathways : Involvement in various metabolic pathways through its metabolites.

Dosage Effects

Studies have shown that the biological effects vary significantly with dosage:

- Low Doses : At lower concentrations, the compound exhibits minimal toxicity while modulating specific biochemical pathways.

- High Doses : Increased concentrations can lead to toxicity, including organ damage and impaired physiological functions.

Case Studies

- Protein Interaction Studies : One study investigated the interaction of this compound with bovine serum albumin (BSA), highlighting its hydrophobic binding characteristics which influence protein conformation and function.

- Enzymatic Activity : Another research focused on the compound's role in inhibiting enzymes involved in cancer cell proliferation. The results indicated that it could effectively reduce the activity of growth factors and kinases linked to tumor growth .

- Fluorescence Emission Properties : A study on derivatives of this compound revealed that modifications could enhance fluorescence properties, suggesting potential applications in bio-imaging and sensing technologies .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Phenylsulfonyl)propanoic acid | C₉H₁₀O₄S | Non-chlorinated analog; potential biological activity |

| Benzene sulfonic acid | C₆H₆O₃S | Widely used in industry |

| 4-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | Contains both chlorosulfonic and carboxylic groups |

Propriétés

IUPAC Name |

3-(benzenesulfonyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZGKMLYCRNKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555595 | |

| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-53-2 | |

| Record name | 3-(Benzenesulfonyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.